

Quinoxaline-2-carbonyl chloride: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: Quinoxaline-2-carbonyl chloride

Cat. No.: B1301988

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An In-depth Overview of the Physicochemical Properties, Synthesis, and Reactivity of a Key Synthetic Intermediate

Quinoxaline-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bicyclic quinoxaline core fused with a highly reactive carbonyl chloride functional group, renders it an essential precursor for the development of a wide array of pharmacologically active agents.^[1] This technical guide provides a detailed exploration of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in drug discovery and development.

Physicochemical Properties

Quinoxaline-2-carbonyl chloride is a solid at room temperature, with a distinct melting point that signifies its purity.^[1] Its solubility is dictated by the interplay between its aromatic core and the polar carbonyl chloride group, exhibiting moderate lipophilicity.^[1]

Property	Value	Reference
Molecular Formula	C ₉ H ₅ ClN ₂ O	[1]
Molecular Weight	192.60 g/mol	[1]
Melting Point	113-115 °C	[1]
Appearance	Clear colorless to pale yellow liquid/solid	
LogP (calculated)	2.12	[1]
Polar Surface Area	42.85 Å ²	[1]

Spectral Data

The structural features of **quinoxaline-2-carbonyl chloride** give rise to characteristic signals in various spectroscopic analyses.

Spectroscopy	Characteristic Features
¹³ C NMR	The carbonyl carbon signal is expected to appear in the range of 160-180 ppm. The carbons of the quinoxaline ring typically resonate between 120-160 ppm, with those adjacent to nitrogen atoms shifted downfield.[1]
Infrared (IR)	A strong, characteristic carbonyl (C=O) stretching vibration is observed between 1790-1810 cm ⁻¹ , which is typical for acid chlorides.[1]
UV-Visible	The extended conjugated system of the quinoxaline ring results in absorption maxima around 295-300 nm, corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. The electron-withdrawing nature of the carbonyl chloride group can cause a bathochromic (red) shift compared to unsubstituted quinoxaline.[1]

Synthesis of Quinoxaline-2-carbonyl chloride

The most common and direct laboratory synthesis of **quinoxaline-2-carbonyl chloride** involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from Quinoxaline-2-carboxylic Acid

This protocol details the conversion of quinoxaline-2-carboxylic acid to **quinoxaline-2-carbonyl chloride** using thionyl chloride.

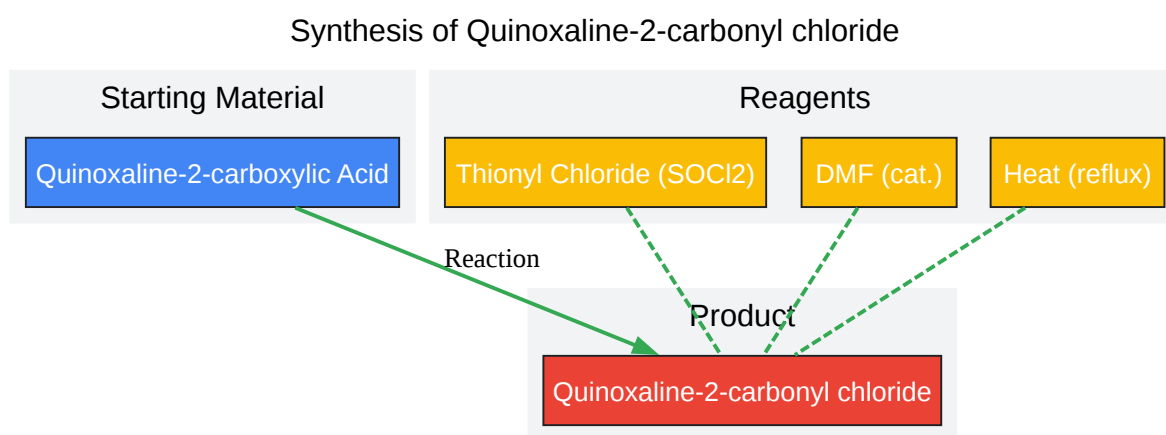
Materials:

- Quinoxaline-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Dry toluene or dichloromethane (DCM)
- Dry dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).
- Suspend the carboxylic acid in an excess of thionyl chloride (approximately 10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry, inert solvent like toluene or DCM.^[2]

- Add a catalytic amount of dry DMF to the mixture if using thionyl chloride to facilitate the reaction.[2]
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[2]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude **quinoxaline-2-carbonyl chloride** is typically a solid and is often used in the subsequent reaction step without further purification.[2]



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Synthesis Workflow Diagram

Chemical Reactivity and Key Reactions

The electrophilic nature of the carbonyl carbon in **quinoxaline-2-carbonyl chloride** makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Reaction Type	Nucleophile	Product
Amide Formation	Primary or Secondary Amines (R ₂ NH)	Quinoxaline-2-carboxamides
Ester Formation	Alcohols (R'OH)	Quinoxaline-2-carboxylates

Experimental Protocol: Amide Formation

This protocol describes the general procedure for the synthesis of quinoxaline-2-carboxamides from **quinoxaline-2-carbonyl chloride**.

Materials:

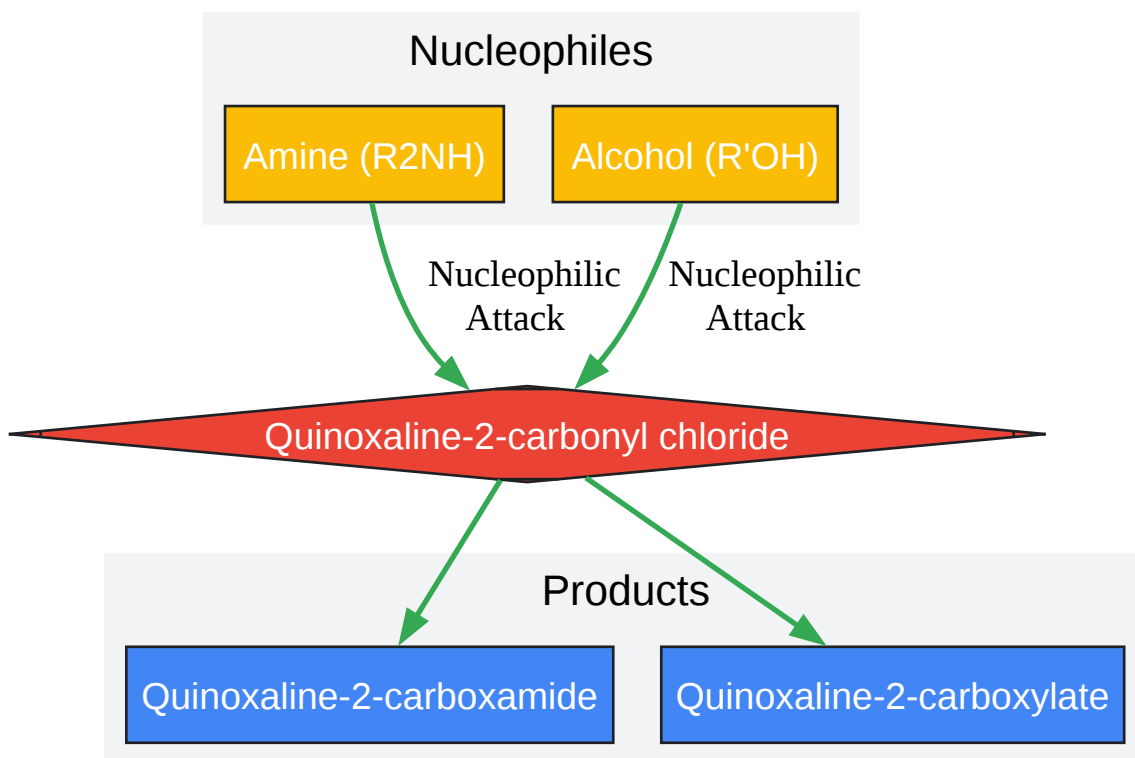
- Crude **quinoxaline-2-carbonyl chloride**
- Desired primary or secondary amine
- Triethylamine (Et₃N) or other non-nucleophilic base
- Dry dichloromethane (DCM) or tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

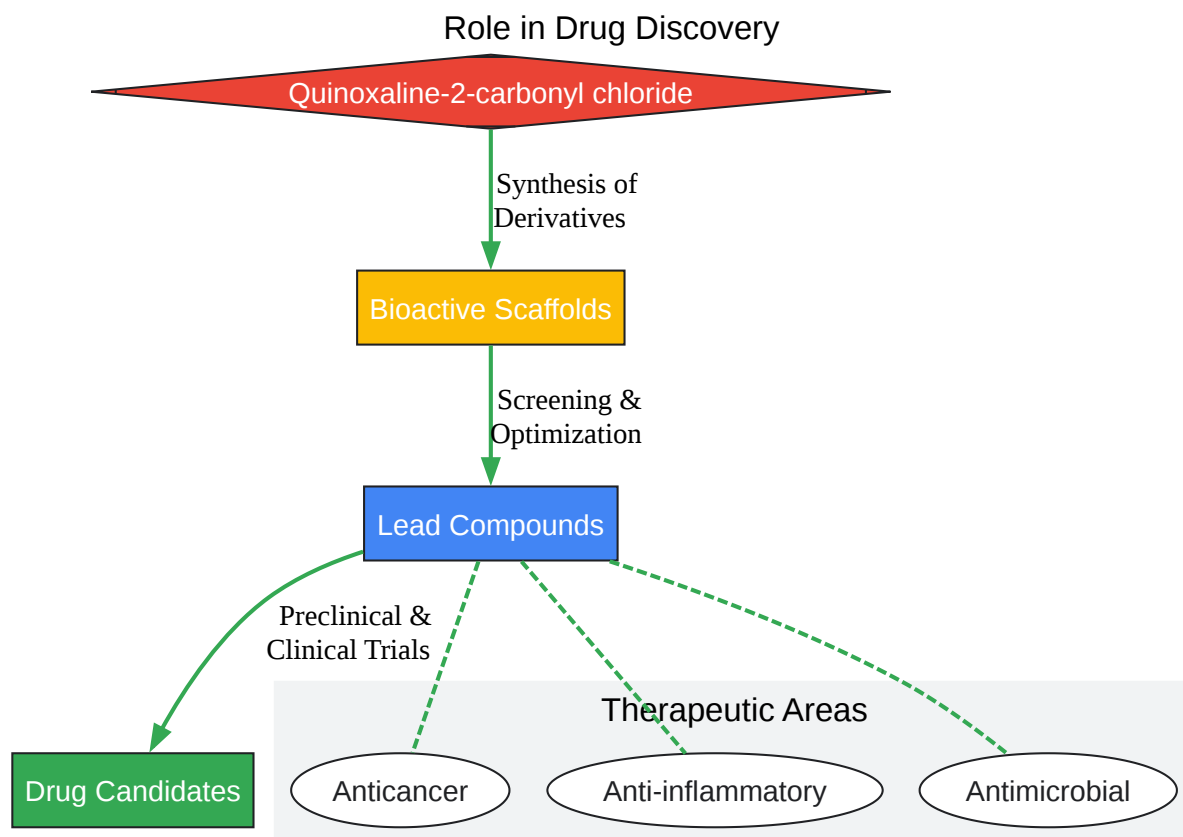
Procedure:

- Dissolve the crude **quinoxaline-2-carbonyl chloride** (1.0 equivalent) in a dry, inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base like triethylamine (2-3 equivalents) in the same dry solvent.[\[2\]](#)
- Cool the solution of the acyl chloride to 0 °C using an ice bath.[\[2\]](#)
- Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[\[2\]](#)

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[\[2\]](#)
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically quenched by adding water or a saturated solution of sodium bicarbonate. The product can then be extracted, dried, and purified using standard techniques like column chromatography or recrystallization.

Reactivity of Quinoxaline-2-carbonyl chloride





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References

- 1. Buy Quinoxaline-2-carbonyl chloride | 54745-92-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]

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